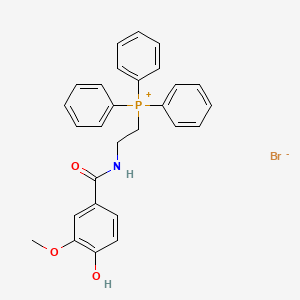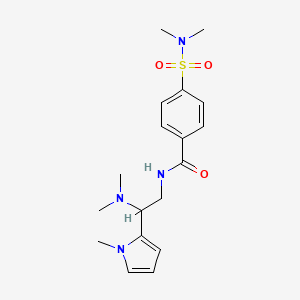
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide" is a structurally complex molecule that appears to be related to various benzamide derivatives with potential pharmacological activities. While the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as gastrointestinal prokinetic activity and antiallergy activity .
Synthesis Analysis
The synthesis of related benzamide derivatives involves structural modifications of known compounds to enhance or modify their pharmacological properties. For instance, a series of N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives were synthesized from metoclopramide, leading to the discovery of a new gastrointestinal prokinetic agent . Similarly, the synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives was carried out to evaluate their antiallergy activity . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their pharmacological properties. For example, the torsion angles and the presence of specific functional groups can significantly influence the activity of the compounds. The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of sulfonamide were studied, revealing the importance of torsion angles and hydrogen bonding in their structural configuration . These findings can provide insights into the molecular structure analysis of the compound of interest.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can lead to various chemical reactions. For instance, the pyrolysis of N-(1,5-dimethyl-2-pyrryl)methyl benzamide resulted in primary pyrolysis products and subsequent adducts through reactions of the intermediate compounds . Understanding these reaction pathways can help in predicting the chemical behavior of the compound "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The pharmacological activities of these compounds are also closely related to their physicochemical properties. For example, the antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives was assessed in relation to their ability to bind to H1 histaminic receptors . These properties are essential for the development of pharmacologically active compounds and would be relevant for the comprehensive analysis of the compound .
Applications De Recherche Scientifique
Crystallography and Structural Analysis Research on compounds with complex structures, such as N-[5-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide, highlights the use of crystallography to understand molecular interactions and structures. Supramolecular aggregation controlled by π–π interactions and hydrogen bonding provides insight into how similar compounds might interact at the molecular level, which is critical for drug design and material science applications (Kranjc et al., 2012).
Synthetic Chemistry The synthesis and biological evaluation of compounds, such as the histone deacetylase inhibitor MGCD0103, demonstrate the importance of synthetic chemistry in creating molecules with potential therapeutic applications. These methodologies can be applied to synthesize and modify N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide for various scientific research applications, including cancer therapy (Zhou et al., 2008).
Antimicrobial and Antitumor Activities Studies on novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety have shown moderate effects against some bacterial and fungal species. This suggests that similar compounds, including this compound, could be synthesized and evaluated for their antimicrobial and antitumor activities, providing valuable insights into their potential therapeutic applications (Abdel‐Aziz et al., 2008).
Capillary Electrophoresis Research involving the separation of imatinib mesylate and related substances via nonaqueous capillary electrophoresis showcases the application of analytical techniques in the quality control and study of pharmaceutical compounds. Such methodologies could be applied to this compound to determine its purity, stability, and related compounds in pharmaceutical formulations (Ye et al., 2012).
Microwave-mediated Synthesis Efficient microwave-mediated synthesis techniques have been employed for creating benzothiazole- and benzimidazole-based heterocycles, demonstrating the utility of microwave irradiation in accelerating chemical reactions and enhancing yields. This technique could be beneficial for the rapid synthesis and modification of this compound for research purposes (Darweesh et al., 2016).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S/c1-20(2)17(16-7-6-12-22(16)5)13-19-18(23)14-8-10-15(11-9-14)26(24,25)21(3)4/h6-12,17H,13H2,1-5H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTPKJDMKZROGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2522025.png)
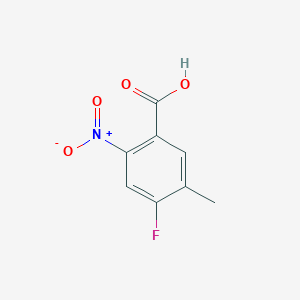
![2-Ethoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2522028.png)
![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2522032.png)
![2-((4-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2522033.png)
![3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2522034.png)
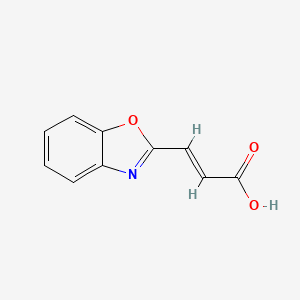

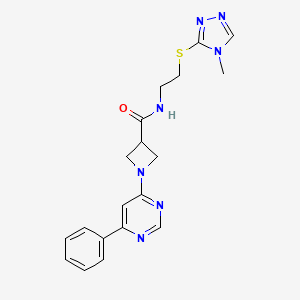

![2-Methyl-3-[(4-methylphenyl)methylamino]propanenitrile](/img/structure/B2522041.png)

